Phytenic acid

Description

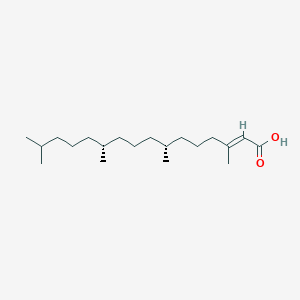

Structure

3D Structure

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15+/t17-,18-/m1/s1 |

InChI Key |

WDWBNNBRPVEEOD-PFXVRADUSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/C(=O)O)/C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |

Synonyms |

3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Phytol

Phytol undergoes catalytic hydrogenation using palladium or platinum catalysts under mild hydrogen pressure (1–3 atm). This step saturates double bonds, yielding dihydrophytol. Reaction conditions (e.g., solvent choice, temperature) critically influence yield, with tetrahydrofuran or ethanol preferred at 25–40°C.

Oxidation to Methyl Phytanate

Dihydrophytol is oxidized using chromic oxide (CrO₃) in acidic media (e.g., H₂SO₄/acetone). The reaction proceeds via radical intermediates, forming phytanic acid, which is esterified with methanol to enhance stability. Yields exceed 70% after purification via silica gel chromatography.

Table 1: Catalytic Hydrogenation-Oxidation Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 30°C, 2 atm, 6 h | 85–90 |

| Oxidation | CrO₃, H₂SO₄, acetone | 0°C, 2 h | 70–75 |

| Esterification | Methanol, H⁺ | Reflux, 4 h | 95+ |

Bromination-Based Synthesis of Hydroxyphytanic Acid

Modifying phytanic acid’s α-position enables the production of derivatives like 2-hydroxyphytanic acid, pivotal for studying peroxisomal disorders.

Hell-Volhard-Zelinsky Bromination

Phytanic acid reacts with bromine (Br₂) and catalytic phosphorus tribromide (PBr₃) in dichloromethane. The α-bromo intermediate forms regioselectively due to steric hindrance at other methyl branches.

Acetate Substitution and Saponification

The brominated compound undergoes nucleophilic substitution with sodium acetate in dimethyl sulfoxide (DMSO), replacing bromide with an acetyloxy group. Subsequent saponification with potassium hydroxide in ethanol yields 2-hydroxyphytanic acid. Deuterated variants (e.g., [²H₃]-2-hydroxyphytanic acid) follow analogous pathways using isotopically labeled starting materials.

Key Reaction Pathway:

Isotopic Labeling for Metabolic Tracing

¹⁴C-Labeled Methyl Phytanate

Incorporating radiocarbon at the carboxyl group involves using [¹⁴C]-methanol during esterification. Purification via gradient elution (hexane/ethyl acetate) isolates labeled methyl phytanate, critical for tracking α-oxidation in vivo.

¹³C and ²H₃ Isotopologues

[1-¹³C]Phytanic acid is synthesized by substituting ¹³C-enriched CO₂ during carboxylation steps. Deuterated analogs employ [²H₃]-phytol or [²H₃]-acetic acid, achieving >99% isotopic purity via repeated column chromatography.

Biological Derivation and Challenges

While chemical synthesis dominates, ruminant microbiota convert dietary phytol to phytanic acid via hydrogenation and β-oxidation. However, microbial pathways yield racemic mixtures, limiting pharmaceutical utility compared to stereoselective chemical methods.

Analytical Validation and Purification

Chemical Reactions Analysis

Types of Reactions

Phytenic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The methyl groups and the double bond provide sites for substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Further oxidized fatty acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Phytenic acid has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of cosmetics, pharmaceuticals, and nutritional supplements.

Mechanism of Action

The mechanism of action of Phytenic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of transcription factors such as peroxisome proliferator-activated receptor alpha and retinoid X receptor, influencing gene expression related to lipid metabolism and inflammation. The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Phytenic acid is structurally and metabolically related to phytanic acid, pristanic acid, and other branched-chain fatty acids. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Research Findings

Metabolic Regulation : PPARα regulates enzymes involved in this compound metabolism, such as fatty aldehyde dehydrogenase (FALDH), which is critical for phytanic acid synthesis .

Dietary Influence : High phytol intake (e.g., 0.5% phytol diet in mice) elevates hepatic this compound (0.75 nmol/mg protein) and plasma phytanic acid (49 µM) levels .

Cellular Effects : Phytanic acid at physiological concentrations (≤10 µM) induces mitochondrial dysfunction and oxidative stress, while this compound may modulate epigenetic pathways (e.g., histone deacetylation) .

Disease Links : Refsum disease results from phytanic acid accumulation due to defective α-hydroxylase (PHYH), while Sjögren-Larsson syndrome involves phytol metabolite toxicity .

Functional Contrasts

- Double Bond Presence : this compound’s unsaturated structure (C2 double bond) distinguishes it from saturated phytanic acid, affecting enzyme specificity in peroxisomal reduction .

- Oxidation Pathways : Unlike straight-chain fatty acids (e.g., arachidic acid), this compound and its derivatives require peroxisomal α-oxidation due to β-carbon methylation, which blocks standard β-oxidation .

- Receptor Activation : Phytanic acid and pristanic acid are potent RXR ligands, whereas this compound’s role in receptor signaling remains understudied .

Q & A

Q. What enzymatic pathways govern phytenic acid metabolism in mammalian systems, and how are they experimentally validated?

this compound is derived from phytol via peroxisomal α-oxidation, distinct from mitochondrial β-oxidation used for fatty acids. Key enzymes include phytanoyl-CoA hydroxylase (PHYH) and PHYHD1, which catalyze α-oxidation steps. Experimental validation involves isotopic tracing (e.g., ¹⁴C-labeled phytol) in cell cultures or animal models, followed by HPLC-MS to track metabolite intermediates. Knockout models (e.g., PHYH-deficient mice) are used to confirm pathway dependencies .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is standard for lipid analysis. For higher sensitivity, liquid chromatography-tandem MS (LC-MS/MS) is preferred to avoid thermal degradation. Internal standards (e.g., deuterated this compound) ensure accuracy. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation .

Q. How do this compound concentrations vary across tissues, and what factors influence these variations?

Ruminant liver and adipose tissues show higher this compound levels due to chlorophyll-rich diets. Tissue-specific differences arise from peroxisomal enzyme activity and dietary intake. Controlled studies in bovine models reveal serum concentrations ranging from 0.5–3.0 µM, measured via LC-MS .

Advanced Research Questions

Q. What experimental designs effectively resolve contradictions in reported α-oxidation vs. β-oxidation pathways for this compound?

Discrepancies arise from interspecies differences (e.g., rodents vs. humans) and methodological variability. To address this:

- Use in vitro peroxisome isolation coupled with enzyme inhibition assays (e.g., α-oxidation blockers like thioridazine).

- Compare knockout models (e.g., PHYH⁻/⁻ vs. wild-type) using isotopomer analysis to track carbon loss (α vs. β cleavage).

- Replicate studies across multiple labs with standardized protocols to minimize technical bias .

Q. How can researchers optimize protocols for isolating this compound from complex biological matrices without degradation?

Key steps include:

Q. What molecular mechanisms underlie this compound’s interaction with nuclear receptors (e.g., RXR), and how are these interactions quantified?

this compound acts as a ligand for retinoid-X receptor (RXR), activating transcription of lipid-metabolizing genes. Mechanistic studies employ:

Q. How do metabolic disorders like Refsum disease inform this compound’s role in pathogenesis, and what models are used to study this?

Refsum disease, caused by PHYH mutations, leads to phytanic acid accumulation. Researchers use:

- Fibroblasts from patients to measure α-oxidation deficits via radiolabeled substrate assays.

- Transgenic mice with PHYH knockdown to model neurological symptoms.

- Metabolomic profiling to correlate this compound levels with oxidative stress markers .

Methodological and Data Analysis Challenges

Q. What statistical approaches are suitable for analyzing clustered data in this compound studies (e.g., repeated measures across tissues)?

Linear mixed-effects models account for nested data (e.g., multiple observations per subject). For small sample sizes, non-parametric tests (e.g., Friedman test) are recommended. Software tools include R (lme4 package) and Prism .

Q. How should researchers address variability in this compound quantification due to matrix effects in LC-MS?

Matrix effects are minimized by:

Q. What strategies ensure reproducibility when studying this compound’s effects on gene expression?

- Pre-register experimental protocols (e.g., Open Science Framework).

- Include biological and technical replicates (n ≥ 3).

- Use consensus guidelines (e.g., MIAME for microarray data) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.